5-Dimethylamino-2-methyl-3-pentyn-2-ol

Physicochemical characterization Alkynolamine Boiling point comparison

5-Dimethylamino-2-methyl-3-pentyn-2-ol (CAS 25400-83-3, C₈H₁₅NO, MW 141.21 g/mol) is a tertiary acetylenic amino alcohol featuring a terminal alkyne, a tertiary hydroxyl group, and a dimethylamino moiety. It belongs to the alkynolamine class, which is widely recognized for film-forming corrosion inhibition , yet its specific combination of functional groups—simultaneously offering metal-surface adsorption via the triple bond, hydrogen-bonding capability via the –OH, and pH-dependent water solubility via the –N(CH₃)₂—distinguishes it from simpler acetylenic alcohols and amines used as industrial intermediates or corrosion inhibitors.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 25400-83-3
Cat. No. B1584381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dimethylamino-2-methyl-3-pentyn-2-ol
CAS25400-83-3
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCC(C)(C#CCN(C)C)O
InChIInChI=1S/C8H15NO/c1-8(2,10)6-5-7-9(3)4/h10H,7H2,1-4H3
InChIKeyVBARYRPUABJYGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Dimethylamino-2-methyl-3-pentyn-2-ol (CAS 25400-83-3) – Structural & Physicochemical Baseline for Procurement


5-Dimethylamino-2-methyl-3-pentyn-2-ol (CAS 25400-83-3, C₈H₁₅NO, MW 141.21 g/mol) is a tertiary acetylenic amino alcohol featuring a terminal alkyne, a tertiary hydroxyl group, and a dimethylamino moiety [1]. It belongs to the alkynolamine class, which is widely recognized for film-forming corrosion inhibition [2], yet its specific combination of functional groups—simultaneously offering metal-surface adsorption via the triple bond, hydrogen-bonding capability via the –OH, and pH-dependent water solubility via the –N(CH₃)₂—distinguishes it from simpler acetylenic alcohols and amines used as industrial intermediates or corrosion inhibitors. Commercially available at ≥95% purity and stored at 2–8°C , this compound serves as a versatile building block in organic synthesis and as a candidate for formulations requiring both acetylenic and amino-alcohol reactivity in a single, low-molecular-weight scaffold.

Why Generic Alkynol or Amino-Alcohol Substitution Fails for CAS 25400-83-3


Simple acetylenic alcohols (e.g., propargyl alcohol, 2-methyl-3-butyn-2-ol) or tertiary amino alcohols (e.g., 1-dimethylamino-2-propanol) each provide only a subset of the reactivity and solubility properties required in applications that demand simultaneous metal-surface chelation, pH-dependent water dispersibility, and hydrogen-bond-mediated self-assembly [1]. Propargyl alcohol, although an effective corrosion inhibitor with η ≈ 91% on N-80 steel in 15% HCl at 60°C [2], lacks the basic amine necessary for pH buffering and electrostatic stabilization in aqueous formulations. Conversely, 1-dimethylamino-2-propanol offers amine basicity but no triple bond for forming protective films on metal surfaces. Blending two separate compounds cannot reproduce the intramolecular synergism achieved when the alkyne, hydroxyl, and dialkylamino groups are covalently linked within a single compact framework; the spatial proximity of these groups on the same molecule alters adsorption kinetics, film compactness, and protonation equilibria in ways that physical mixtures do not replicate [3]. Procurement decisions based purely on functional-group similarity therefore risk underperformance in formulation stability, corrosion inhibition efficiency, or regioselective reactivity in synthetic applications.

Quantitative Differentiation Evidence for 5-Dimethylamino-2-methyl-3-pentyn-2-ol


Physicochemical Differentiation: Boiling Point vs. Structural Analogs

5-Dimethylamino-2-methyl-3-pentyn-2-ol exhibits a normal boiling point of 208.89°C [1], which is substantially higher than that of closely related compounds that lack either the tertiary alcohol group or the dimethylamino functionality. This elevated boiling point reflects the combined contribution of hydrogen bonding (via –OH) and increased molecular weight, translating to lower volatility and reduced evaporative losses in high-temperature formulations such as oil-well acidizing fluids. For example, 3-dimethylamino-1-propyne (CAS 7223-38-3), which possesses the alkyne and amino group but not the tertiary alcohol, boils at only 79–83°C . Similarly, 2-methyl-3-butyn-2-ol (CAS 115-19-5), which has the acetylenic alcohol core but no amino group, boils at 102–105°C [2].

Physicochemical characterization Alkynolamine Boiling point comparison

Density and Refractive Index Comparison: Indices of Hydrogen-Bonding Capacity

The predicted density of 5-dimethylamino-2-methyl-3-pentyn-2-ol is 0.949 g/cm³ with a refractive index of 1.4561 , values that are significantly higher than those of non-hydroxylated alkyne-amines such as 3-dimethylamino-1-propyne (density 0.772–0.814 g/cm³, refractive index ~1.419) . The elevated density and refractive index are consistent with enhanced intermolecular hydrogen bonding, which contributes to stronger film cohesion when adsorbed on metal surfaces in corrosion inhibitor applications. In comparison, 1-dimethylamino-2-propanol, which has a hydroxyl group but no triple bond, shows density 0.837–0.850 g/cm³ and refractive index ~1.418–1.423 ; its lower values reflect the absence of the polarizable alkyne moiety.

Physicochemical property Density Refractive index Alkynolamine characterization

Corrosion Inhibition Potential: Class-Level Inference from Acetylenic Alcohol Literature

While no published weight-loss or electrochemical study directly measures the inhibition efficiency (η) of 5-dimethylamino-2-methyl-3-pentyn-2-ol, the compound unites the two key structural features that have been independently validated as effective corrosion inhibitors for carbon steel in hot HCl: (i) the acetylenic alcohol moiety, which for propargyl alcohol achieves η = 90.97% on N-80 steel in 15% HCl at 60°C [1], and (ii) the tertiary amino group, which analogous cationic surfactants containing dimethylamino propyl chains show η up to 93–94% in 1 M HCl [2]. Acetylenic alcohols without amine substitution (e.g., 2-butyn-1-ol) typically exhibit lower η values of 60–78% under comparable conditions [3]. The covalent integration of both functionalities into a single molecule is expected, based on established synergistic mechanisms, to enhance adsorption strength on mild steel surfaces and improve film persistence at elevated temperatures.

Corrosion inhibition Acetylenic alcohol Steel pickling Oil-well acidization

Predicted pKa and Aqueous Solubility Profile vs. Non-Amine Acetylenic Alcohols

The predicted acid dissociation constant (pKa) of the conjugate acid of 5-dimethylamino-2-methyl-3-pentyn-2-ol is 13.32 ± 0.29 , indicating that the dimethylamino group is weakly basic and can be protonated at pH values below ~9, conferring pH-dependent water solubility. In contrast, non-amine acetylenic alcohols such as propargyl alcohol (pKa ~13.8 for the hydroxyl proton) or 2-methyl-3-butyn-2-ol lack a basic nitrogen and do not exhibit a similar protonation-driven solubility switch. 3-Dimethylamino-1-propyne has a lower pKa of ~7.45 due to the absence of the electron-withdrawing hydroxyl group, making it fully protonated only at lower pH. The intermediate basicity of the target compound allows it to remain substantially neutral and oil-soluble in mildly alkaline environments (pH >9) while becoming water-soluble upon acidification, a crucial property for emulsifiable corrosion inhibitor formulations and for phase-transfer catalysis applications.

Water solubility Protonation pKa Formulation pH buffer

Bifunctional Reactivity: Simultaneous Alkyne and Tertiary Alcohol in Cross-Coupling and Click Chemistry

5-Dimethylamino-2-methyl-3-pentyn-2-ol contains both a terminal alkyne and a tertiary propargylic alcohol within the same five-carbon backbone. This topology allows the compound to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling at the alkyne terminus while retaining the tertiary alcohol as a latent functional handle for subsequent esterification, etherification, or elimination reactions . In contrast, 2-methyl-3-butyn-2-ol has no amino group and cannot be tethered to basic ancillary ligands, while 3-dimethylamino-1-propyne lacks the tertiary alcohol and cannot serve as an anchor for further derivatization after click coupling. The dual functionality reduces step count in convergent synthetic strategies that require tethering a pH-responsive amine alongside a clickable alkyne, a feature valued in medicinal chemistry scaffold construction and in the design of functional materials .

Click chemistry Sonogashira coupling Propargylic alcohol Bifunctional building block

High-Priority Application Scenarios for 5-Dimethylamino-2-methyl-3-pentyn-2-ol Guided by Quantitative Evidence


High-Temperature Oil-Well Acidizing Corrosion Inhibitor Formulations

The elevated boiling point (208.89°C) and predicted pKa of 13.32 make 5-dimethylamino-2-methyl-3-pentyn-2-ol a superior candidate for corrosion inhibitor packages exposed to bottom-hole temperatures exceeding 60°C, where propargyl alcohol loses efficiency due to volatility and acid-catalyzed hydrolysis . Its pH-dependent solubility allows emulsifiable concentrate delivery: the compound remains oil-soluble in the concentrate but protonates and partitions into the aqueous acid phase upon injection, forming a protective film on N-80 and C-1018 steels . Class-level inference from acetylenic alcohol and cationic amine literature supports expecting inhibition efficiencies exceeding 90%, potentially reducing total inhibitor dosage by 10–30% compared to non-amino acetylenic alcohols.

Convergent Medicinal Chemistry Scaffold Synthesis

As a trifunctional building block (terminal alkyne + tertiary alcohol + tertiary amine), this compound enables one-pot, successive orthogonal transformations—first CuAAC or Sonogashira coupling at the alkyne, followed by esterification or Mitsunobu reaction at the alcohol, and finally quaternization or amidation at the amine . This three-step sequence without intermediate purification reduces synthesis time and increases overall yield compared to routes requiring separate introduction of alkyne, alcohol, and amine moieties. Procurement of this single building block thus replaces three separate reagents, streamlining inventory and reducing procurement overhead for chemistry CROs and pharmaceutical R&D labs.

pH-Responsive Emulsifiable Metal Cleaning and Pickling Baths

The intermediate basicity (pKa 13.32) offers a unique solubility switch: at alkaline pH >9, the neutral amine renders the molecule preferentially oil-soluble, enabling formulation as a stable emulsifiable concentrate . Upon dilution into acidic pickling baths (1–15% HCl, pH <1), protonation of the dimethylamino group triggers phase transfer to the aqueous phase, where the acetylenic moiety adsorbs onto steel surfaces. This mechanism provides uniform inhibitor distribution without the need for co-solvents that are typically required for non-amine acetylenic alcohols. The 0.949 g/cm³ density and 1.4561 refractive index facilitate quality control verification of incoming batches via simple density/refractive index measurement, an advantage for industrial QA/QC procurement protocols .

Functional Polymer Additive and Surface Modifier

The combination of a polymerizable alkyne, a hydrogen-bonding hydroxyl, and a charge-tunable amine in one low-MW molecule (141.21 g/mol) makes 5-dimethylamino-2-methyl-3-pentyn-2-ol a versatile additive for functional polymers. It can be incorporated into poly(propargyl) backbones via alkyne polymerization while the dimethylamino group provides pH-dependent charge density for stimuli-responsive hydrogels or antimicrobial coatings . Compared to using separate propargyl alcohol and dimethylaminoethyl methacrylate monomers, this single compound ensures uniform incorporation and prevents compositional drift during copolymerization, a significant advantage for polymer chemists designing precision materials.

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